Cas no 1016844-38-4 (1-(ethanesulfonyl)-3-isocyanatopiperidine)

1-(Ethanesulfonyl)-3-isocyanatopiperidine is a specialized organic compound featuring both an ethanesulfonyl and an isocyanate functional group on a piperidine scaffold. This structure makes it a versatile intermediate in synthetic chemistry, particularly for the preparation of sulfonamide and urea derivatives. The isocyanate group enables efficient reactions with nucleophiles, such as amines or alcohols, while the sulfonyl moiety enhances stability and reactivity in subsequent transformations. Its piperidine core offers conformational flexibility, facilitating applications in pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to the reactivity of the isocyanate group, requiring anhydrous environments and inert atmospheres for optimal use.
1-(ethanesulfonyl)-3-isocyanatopiperidine structure
1016844-38-4 structure
Product Name:1-(ethanesulfonyl)-3-isocyanatopiperidine
CAS No:1016844-38-4
MF:C8H14N2O3S
MW:218.273360729218
CID:4567184
Update Time:2025-05-19

1-(ethanesulfonyl)-3-isocyanatopiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(ethanesulfonyl)-3-isocyanatopiperidine
    • Piperidine, 1-(ethylsulfonyl)-3-isocyanato-
    • Inchi: 1S/C8H14N2O3S/c1-2-14(12,13)10-5-3-4-8(6-10)9-7-11/h8H,2-6H2,1H3
    • InChI Key: ADJXGUGHPOXIEC-UHFFFAOYSA-N
    • SMILES: N1(S(CC)(=O)=O)CCCC(N=C=O)C1

Computed Properties

  • Exact Mass: 218.072513g/mol
  • Monoisotopic Mass: 218.072513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 218.28g/mol
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.2Ų

1-(ethanesulfonyl)-3-isocyanatopiperidine Pricemore >>

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Additional information on 1-(ethanesulfonyl)-3-isocyanatopiperidine

1-(Ethanesulfonyl)-3-Isocyanatopiperidine: A Comprehensive Overview

The compound with CAS No. 1016844-38-4, known as 1-(ethanesulfonyl)-3-isocyanatopiperidine, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, which serves as a versatile scaffold for numerous bioactive molecules. The ethanesulfonyl group attached to the piperidine ring introduces unique electronic and steric properties, while the isocyanate functionality at the 3-position provides reactivity that can be exploited in synthetic chemistry.

Recent studies have highlighted the importance of sulfonamides like ethanesulfonyl derivatives in drug design due to their ability to modulate enzyme activity and improve pharmacokinetic profiles. The isocyanate group, on the other hand, is widely used in polymer chemistry for the production of polyurethanes and other materials. The combination of these two functional groups in 1-(ethanesulfonyl)-3-isocyanatopiperidine makes it a valuable intermediate for both medicinal and industrial applications.

From a structural perspective, 1-(ethanesulfonyl)-3-isocyanatopiperidine consists of a piperidine ring where the nitrogen atom is substituted with an ethanesulfonyl group (-SO₂CH₂CH₃) at position 1 and an isocyanate group (-NCO) at position 3. This arrangement creates a molecule with a balance of hydrophilic and hydrophobic characteristics, which can be advantageous in drug delivery systems or as building blocks for more complex molecules. The sulfonamide group contributes to hydrogen bonding capabilities, enhancing solubility and bioavailability, while the isocyanate group offers reactivity for further functionalization.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(ethanesulfonyl)-3-isocyanatopiperidine through various routes. One notable method involves the reaction of piperidine with ethanesulfonyl chloride in the presence of a base, followed by substitution at the 3-position with an isocyanate precursor. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production. Additionally, green chemistry principles have been applied to minimize waste and reduce environmental impact during the synthesis process.

The pharmacological properties of 1-(ethanesulfonyl)-3-isocyanatopiperidine have been explored in recent studies, particularly its potential as a precursor for bioactive molecules. Researchers have demonstrated that this compound can serve as a platform for developing inhibitors of key enzymes involved in diseases such as cancer and inflammation. For instance, derivatives of this compound have shown promising activity against kinases, which are critical targets in oncology research.

In terms of industrial applications, the isocyanate functionality in 1-(ethanesulfonyl)-3-isocyanatopiperidine makes it an attractive candidate for polymer synthesis. The reactivity of the isocyanate group allows for the formation of polyurethanes with tailored mechanical properties, which can be used in automotive interiors, construction materials, and flexible foams. Furthermore, the incorporation of the sulfonamide group may impart additional functionalities such as flame retardancy or improved thermal stability to these materials.

Environmental considerations are increasingly important in modern chemical research, and studies on the eco-friendliness of compounds like 1-(ethanesulfonyl)-3-isocyanatopiperidine are gaining attention. Researchers have investigated its biodegradation pathways and found that under certain conditions, this compound can undergo microbial degradation without releasing harmful byproducts. This information is crucial for assessing its environmental impact and ensuring sustainable practices throughout its lifecycle.

Looking ahead, ongoing research aims to further explore the potential of 1-(ethanesulfonyl)-3-isocyanatopiperidine in both medicinal and industrial contexts. For example, efforts are being made to optimize its use as a building block for peptide-based drugs or as a component in advanced materials with enhanced performance characteristics. Additionally, computational modeling techniques are being employed to predict its interactions with biological systems and guide future drug design efforts.

In conclusion, 1-(ethanesulfonyl)-3-isocyanatopiperidine, with CAS No. 1016844-38-4, represents a versatile compound with diverse applications across multiple fields. Its unique combination of functional groups positions it as an important intermediate for both pharmaceutical and industrial purposes. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in modern chemistry.

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